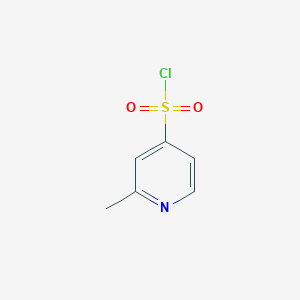
1-Ethynyl-2,4,5-trifluorobenzene
Vue d'ensemble
Description
Applications De Recherche Scientifique
Flame Retardants and Environmental Occurrence
Novel brominated flame retardants (NBFRs), which may include compounds structurally similar to 1-Ethynyl-2,4,5-trifluorobenzene, are increasingly used due to their efficacy in reducing fire hazards. Research emphasizes the need for further studies on their occurrence, environmental fate, and toxicity due to their widespread application and potential environmental and health risks. This highlights a gap in our understanding of many NBFRs, pointing to the importance of developing optimized analytical methods for these compounds and investigating their effects on indoor environments and potential leaching (Zuiderveen, Slootweg, & de Boer, 2020).
Luminescent Materials for Sensing Applications
Luminescent micelles incorporating various luminescent tags, potentially involving compounds like 1-Ethynyl-2,4,5-trifluorobenzene, have been identified as efficient probes for detecting toxic and hazardous materials. These nano-structured materials are desirable for their ability to sense specific analytes due to their amphiphilic nature and well-defined geometry. This application is especially relevant for the detection of nitroaromatic and nitramine explosives, suggesting that 1-Ethynyl-2,4,5-trifluorobenzene could find utility in the design of next-generation smart nanomaterials for forensic and security purposes (Paria, Maity, Siddiqui, Patra, Maity, & Jana, 2022).
Advanced Oxidation Processes
The degradation of pollutants such as acetaminophen in aquatic environments using advanced oxidation processes (AOPs) is another area of interest. Research in this field involves understanding the kinetics, mechanisms, and by-products of AOPs, with implications for the environmental safety and efficacy of water treatment processes. This suggests that compounds structurally related to 1-Ethynyl-2,4,5-trifluorobenzene could play a role in enhancing the degradation of persistent organic pollutants, highlighting the importance of further investigation into their potential applications and environmental impacts (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Propriétés
IUPAC Name |
1-ethynyl-2,4,5-trifluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F3/c1-2-5-3-7(10)8(11)4-6(5)9/h1,3-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSHMVIJBUJEKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethynyl-2,4,5-trifluorobenzene | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[di(tert-butoxycarbonyl)aMino]-2-broMopyridine](/img/structure/B3176692.png)
![4-Chloro-6-fluoro-2-methylpyrido[3,4-d]pyrimidine](/img/structure/B3176700.png)






